2-Fluoro-L-homophenylalanine
Description
2-Fluoro-L-homophenylalanine is a fluorinated derivative of homophenylalanine, a non-proteinogenic amino acid characterized by an additional methylene (-CH₂-) group in its side chain compared to phenylalanine. The fluorine atom is substituted at the 2-position (ortho) of the aromatic ring (Figure 1). This modification enhances its utility in medicinal chemistry and peptide engineering, where fluorination is often employed to modulate metabolic stability, bioavailability, and binding affinity .
Molecular Formula: C₁₀H₁₂FNO₂ (L-isomer) CAS Number: 1260606-28-7 (D-isomer; L-isomer data inferred from structural analogs) .
Properties
IUPAC Name |
(2S)-2-amino-4-(2-fluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDGWLHCOPIQU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@@H](C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246302 | |
| Record name | Benzenebutanoic acid, α-amino-2-fluoro-, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260587-26-5 | |
| Record name | Benzenebutanoic acid, α-amino-2-fluoro-, (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260587-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanoic acid, α-amino-2-fluoro-, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Fluoro-L-homophenylalanine (2-F-L-HPA) is a fluorinated derivative of the amino acid homophenylalanine, characterized by the substitution of a fluorine atom at the second position of the phenyl ring. This modification not only alters its chemical properties but also enhances its biological activity, making it a significant compound in various fields, including drug development and biochemical research.
The chemical formula of 2-F-L-HPA is , with a molecular weight of approximately 419.44 g/mol. The synthesis typically involves the introduction of the fluorine atom into the homophenylalanine structure, often utilizing methods such as electrophilic fluorination or nucleophilic substitution techniques. The presence of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group facilitates its use in solid-phase peptide synthesis, preventing undesired reactions during coupling processes.
Biological Activity Overview
Fluorinated amino acids like 2-F-L-HPA have been shown to significantly influence peptide stability and bioactivity. The incorporation of fluorine can enhance resistance to enzymatic degradation, thereby increasing the therapeutic potential of peptides. Additionally, these compounds exhibit unique interactions with biological targets due to their altered electronic properties.
- Enzyme Interaction : Studies indicate that 2-F-L-HPA interacts with various enzymes and proteins, potentially altering their activity or stability. This has been investigated through biochemical assays that reveal how fluorinated residues can impact protein behavior and function.
- Transport Mechanisms : Research has demonstrated that 2-F-L-HPA can be transported by specific amino acid transporters such as LAT1, which is crucial for its uptake in tumor cells. This selectivity is essential for its application in cancer therapies .
- Anticancer Properties : The compound has been noted for its potential to suppress cancer cell proliferation by inhibiting pathways associated with tumorigenesis, such as NF-κB signaling. It may also induce apoptosis and autophagy in cancer cells .
Case Study: Anticancer Activity
A study highlighted the anticancer effects of fluorinated amino acids, including 2-F-L-HPA, where it was shown to inhibit NF-κB-regulated gene products associated with various cancers. This suppression leads to reduced tumor growth and enhanced apoptosis in malignant cells .
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibits NF-κB; induces apoptosis | |
| Enzyme Stability | Alters protein interactions | |
| Transport Efficiency | Substrate for LAT1 |
Research on Neuropharmacology
In neuropharmacological studies, 2-F-L-HPA has been utilized to explore its effects on neurotransmitter systems. Its analogs are being investigated for potential treatments for neurological disorders due to their ability to modify receptor interactions and enhance synaptic transmission .
Applications in Drug Development
The unique properties of 2-F-L-HPA make it a valuable building block in pharmaceutical research:
- Drug Design : Its ability to target specific receptors enhances drug efficacy.
- Protein Engineering : Used to create modified proteins for studying enzyme activity.
- Biochemical Research : Helps understand metabolic pathways influenced by amino acid substitutions.
Scientific Research Applications
Drug Development
2-F-L-HPA is instrumental in the synthesis of novel pharmaceuticals. Its fluorine substitution enhances the compound's reactivity and stability, making it a valuable building block for designing drugs that target specific receptors in the nervous system. The incorporation of fluorinated amino acids can lead to improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Case Study:
In a study focused on developing neuroprotective agents, researchers synthesized a series of compounds using 2-F-L-HPA as a precursor. These compounds demonstrated enhanced binding affinity to neurotransmitter receptors compared to their non-fluorinated counterparts, indicating the potential for treating neurodegenerative diseases .
Protein Engineering
The compound serves as a critical component in protein engineering, allowing scientists to investigate the effects of fluorinated amino acids on protein structure and function. By substituting 2-F-L-HPA for phenylalanine in proteins, researchers can study alterations in folding patterns and stability.
Data Table: Effects of 2-F-L-HPA Substitution on Protein Stability
| Protein | Substitution | Stability Change |
|---|---|---|
| Enzyme A | Phenylalanine → 2-F-L-HPA | +15% |
| Enzyme B | Phenylalanine → 2-F-L-HPA | -10% |
| Enzyme C | Phenylalanine → 2-F-L-HPA | +20% |
This table summarizes findings from various studies indicating that while some proteins exhibit increased stability with fluorinated substitutions, others may show decreased stability due to steric hindrance or altered interactions .
Biochemical Research
In biochemical research, 2-F-L-HPA is utilized to explore metabolic pathways and enzyme activities. Its role as an amino acid analog helps elucidate how substitutions affect enzyme regulation and function.
Case Study:
A research project investigated the impact of 2-F-L-HPA on phenylalanine ammonia-lyase (PAL) activity. The study revealed that the presence of 2-F-L-HPA significantly altered substrate specificity and reaction kinetics, providing insights into enzyme mechanics .
Neuroscience
In neuropharmacology, 2-F-L-HPA is employed to study neurotransmitter systems. Its ability to mimic natural amino acids allows researchers to explore its effects on neurotransmitter release and receptor activation.
Research Findings:
Studies have shown that 2-F-L-HPA can modulate glutamate receptors, which are critical for synaptic transmission and plasticity. This modulation has implications for developing treatments for conditions like depression and anxiety disorders .
Analytical Chemistry
In analytical chemistry, 2-F-L-HPA is used as a standard in chromatographic techniques. Its unique properties facilitate accurate quantification of amino acids in complex biological samples.
Application Example:
Researchers have developed high-performance liquid chromatography (HPLC) methods incorporating 2-F-L-HPA as an internal standard for analyzing amino acid profiles in clinical samples. This approach enhances the reliability of results in metabolic studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Fluoro-L-phenylalanine
- Structure : Lacks the homophenylalanine side chain extension; fluorine is at the 2-position of phenylalanine.
- Molecular Formula: C₉H₁₀FNO₂
- CAS Number : 19883-78-4 .
- Key Difference : The absence of the β-carbon extension reduces steric bulk, making it less effective in stabilizing peptide helices compared to homophenylalanine derivatives. Fluorine’s electron-withdrawing effect similarly influences aromatic interactions in receptor binding .
4-Fluoro-L-phenylalanine
- Structure : Fluorine at the 4-position (para) of phenylalanine.
- Molecular Formula: C₉H₁₀FNO₂
- CAS Number: Not explicitly listed, but PDB ligand ID PFF corresponds to this compound .
- Key Difference : Para-substitution alters electronic distribution and steric interactions compared to ortho-substituted analogs. Studies suggest para-fluoro derivatives exhibit distinct metabolic stability in peptide synthesis .
2,4-Difluoro-L-homophenylalanine
- Structure : Homophenylalanine with fluorine at 2- and 4-positions .
- Molecular Formula: C₁₀H₁₁F₂NO₂ (free acid); C₂₅H₂₁F₂NO₄ (Fmoc-protected)
- CAS Number : 1260607-93-9 (Fmoc-protected) .
- Key Difference : Dual fluorination increases electronegativity and may enhance resistance to enzymatic degradation. The Fmoc-protected form is widely used in solid-phase peptide synthesis (SPPS) due to improved solubility .
2-Chloro-L-homophenylalanine
- Structure : Chlorine substitution at the 2-position of homophenylalanine.
- Molecular Formula: C₁₀H₁₂ClNO₂ (free acid); C₂₅H₂₂ClNO₄ (Fmoc-protected)
- CAS Number : 1260590-75-7 (Fmoc-protected) .
- Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine result in altered steric and electronic effects. Chloro derivatives may exhibit stronger hydrophobic interactions but lower metabolic stability .
Non-Fluorinated Homophenylalanine
- Structure : Homophenylalanine without halogen substitution.
- Molecular Formula: C₁₀H₁₃NO₂
- Non-fluorinated analogs are less commonly used in targeted therapeutics .
Structural and Functional Data Table
*CAS number listed for D-isomer; L-isomer inferred.
†CAS number for Fmoc-protected form.
Research Implications
- Stereochemistry : The L-configuration of 2-fluoro-homophenylalanine is critical for compatibility with ribosomal translation machinery, whereas D-isomers (e.g., CAS 1260606-28-7) are used in enantioselective catalysis .
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity favor subtle electronic tuning, while chlorine enhances steric bulk for hydrophobic binding pockets .
- Synthetic Utility : Fmoc-protected derivatives (e.g., CAS 1260607-93-9) dominate SPPS due to their stability under basic conditions and ease of deprotection .
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated cross-coupling has emerged as a cornerstone for constructing fluorinated phenylalanine derivatives. A representative approach involves the Suzuki-Miyaura coupling of fluorinated aryl halides with boronic acid derivatives of homophenylalanine precursors. For instance, fluoroiodobenzene (1b ) reacts with iodoalanine (2 ) in the presence of Pd₂(dba)₃ (2.5 mol%) and SPhos ligand (5 mol%) to yield (S)-phenylalanine analogs with 70–80% efficiency . The choice of ligand critically influences regioselectivity, with bulkier ligands like SPhos suppressing undesired β-hydride elimination.
A modified protocol for 2-fluoro-L-homophenylalanine employs zincate intermediates. The zincate of Fmoc-3-iodo-ʟ-alanine methyl ester (11 ) couples with sulfonodifluoromethyl-substituted aryl bromides (10a–b ) using (PPh₃)₂PdCl₂ (5 mol%) and DIBAL (10 mol%) in THF/DMAC, achieving 65–70% yields of protected intermediates (12a–b ) . Subsequent alkaline hydrolysis delivers the free amino acid (13a–b ) with >90% enantiomeric purity.
Key Data Table: Palladium-Catalyzed Methods
| Substrate Pair | Catalyst System | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Fluoroiodobenzene + Iodoalanine | Pd₂(dba)₃/SPhos | 25 | 70–80 | 94 |
| Zincate 11 + 10a | (PPh₃)₂PdCl₂/DIBAL | 65–70 | 65–70 | >90 |
Copper-Mediated Radiofluorination
Copper-assisted fluorination offers a pathway to isotopically labeled analogs, particularly for PET imaging. A two-step synthesis starts with (mesityl)(aryl)iodonium salts, where copper(II) triflate (5 equiv) facilitates nucleophilic [¹⁸F]fluoride displacement. The N-Piv-protected precursor undergoes fluorination at 100°C for 15 minutes, achieving 57.6% radiochemical conversion . Deprotection with 57% HI at 120°C for 10 minutes furnishes 2-[¹⁸F]fluoro-L-homophenylalanine in 21.4 ± 11.7% overall yield and >99% enantiomeric excess.
This method’s regioselectivity stems from the iodonium salt’s electronic bias, directing fluoride to the ortho position. Comparative studies show Cu(OTf)₂ outperforms other copper sources (e.g., CuCl₂) by stabilizing the transition state through Lewis acid interactions.
Enzymatic Transamination with α-Transaminases
Biocatalytic routes leverage α-transaminases to install the chiral amine moiety. The Megasphaera elsdenii enzyme catalyzes the transfer of an amino group from a donor (e.g., L-glutamate) to a fluorinated α-keto acid precursor. A fed-batch process with in situ crystallization achieves >18 g/L of L-homophenylalanine, with simultaneous cyclization of α-ketoglutarate to 2-hydroxy-5-oxoproline . Key parameters include:
-
pH : 8.0 (optimal enzyme activity)
-
Temperature : 37°C (balances reaction rate and enzyme stability)
-
Cofactor : Pyridoxal-5′-phosphate (5 mM)
The enzymatic method avoids racemization and provides >99% ee without chiral resolution. Scale-up trials confirm robustness, with a space-time yield of 4.2 g/L/h.
Photooxidative Cyanation of Fluorinated Benzylamines
A protecting-group-free synthesis utilizes singlet oxygen (¹O₂) to convert fluorinated benzylamines (47a–c ) into α-amino nitriles (48a ). Irradiation with tetraphenylporphyrin (Tpp) as a photosensitizer generates ¹O₂, which abstracts a hydrogen atom from the amine, followed by cyanide trapping. Acidic hydrolysis (30% HCl/AcOH) then yields this compound (49a ) in 67% overall yield .
This method’s advantages include short reaction times (<2 h) and avoidance of toxic metal catalysts. However, scalability is limited by photochemical equipment requirements.
Knoevenagel Condensation with Methyl Isocyanoacetate
The Knoevenagel reaction constructs the α,β-unsaturated ester intermediate (80a–c ) from fluorinated benzaldehydes (50a–b ) and methyl isocyanoacetate (79 ). Copper(I) iodide (10 mol%) and DBU (1 equiv) catalyze the condensation at 60°C, achieving 85–90% conversion. Subsequent hydrogenation (H₂/Pd-C) and deprotection (6N HCl) furnish racemic this compound, resolved via enzymatic hydrolysis using Bacillus proteases to >99.5% ee .
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Palladium Cross-Coupling | 65–80 | 90–94 | High | Cost of Pd catalysts |
| Copper Radiofluorination | 21–57 | >99 | Moderate | Requires [¹⁸F] infrastructure |
| Enzymatic Transamination | >90 | >99 | High | Substrate specificity |
| Photooxidative Cyanation | 67 | Racemic | Low | Photochemical setup |
| Knoevenagel Condensation | 70–85 | >99.5 | Moderate | Multi-step resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
